molecular formula C17H25BN2O4 B13882514 1-(2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)pyrrolidin-2-one

1-(2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)pyrrolidin-2-one

Cat. No.: B13882514
M. Wt: 332.2 g/mol
InChI Key: UPLDLWJCYQRYPB-UHFFFAOYSA-N
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Description

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one is a complex organic compound that features a pyridine ring substituted with a dioxaborolane group and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the pyridine derivative: The starting material, 2-bromopyridine, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate to form the boronate ester.

    Coupling reaction: The boronate ester is then coupled with 2-(2-bromoethyl)pyrrolidin-2-one using a Suzuki-Miyaura cross-coupling reaction, which involves a palladium catalyst and a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the pyrrolidinone moiety.

    Substitution: The dioxaborolane group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various aryl or alkyl groups.

Scientific Research Applications

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of probes for biological imaging and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The pyridine ring and pyrrolidinone moiety can also interact with biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound features a pyrazole ring instead of a pyridine ring.

    1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a methoxyethyl group and a pyrazole ring.

    tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: Contains a phenyl ring and a sulfonyl group.

Uniqueness

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one is unique due to its combination of a pyridine ring, a dioxaborolane group, and a pyrrolidinone moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and drug discovery.

Properties

Molecular Formula

C17H25BN2O4

Molecular Weight

332.2 g/mol

IUPAC Name

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one

InChI

InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)13-7-8-19-14(12-13)22-11-10-20-9-5-6-15(20)21/h7-8,12H,5-6,9-11H2,1-4H3

InChI Key

UPLDLWJCYQRYPB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCN3CCCC3=O

Origin of Product

United States

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